Product packaging for 2-Bromo-4-methylphenyl diphenylacetate(Cat. No.:)

2-Bromo-4-methylphenyl diphenylacetate

Cat. No.: B322395
M. Wt: 381.3 g/mol
InChI Key: UTXHEHNCZSJVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-methylphenyl diphenylacetate is a chemical compound with the molecular formula C22H17NO2. It has been identified in scientific literature as a key intermediate in the synthesis of 2-isocyano-4-methylphenyl diphenylacetate, which is noted as a rare example of an easily accessible, odourless isocyanide . Isocyanides are valuable building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, which are used to efficiently create molecular diversity and complex architectures for drug discovery and materials science. The crystal structure of the derived isocyanide has been determined, crystallizing in the chiral P2~1~2~1~2~1~ space group with a C≡N bond length of 1.164 Å . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) including gloves and eyeshields should be worn. This product is for laboratory use by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17BrO2 B322395 2-Bromo-4-methylphenyl diphenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17BrO2

Molecular Weight

381.3 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) 2,2-diphenylacetate

InChI

InChI=1S/C21H17BrO2/c1-15-12-13-19(18(22)14-15)24-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3

InChI Key

UTXHEHNCZSJVKU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Derivatization

Strategies for the Synthesis of the 2-Bromo-4-methylphenol (B149215) Precursor

The foundational step in synthesizing the target compound is the preparation of 2-bromo-4-methylphenol. This is primarily achieved through the selective bromination of the readily available starting material, 4-methylphenol (p-cresol).

The hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol (B1678582) ring are both ortho-, para-directing for electrophilic aromatic substitution. Since the para position is blocked by the methyl group, incoming electrophiles are directed to the positions ortho to the hydroxyl group. The challenge lies in achieving mono-bromination at the C2 position while avoiding the formation of the di-brominated byproduct, 2,6-dibromo-4-methylphenol.

The regioselective bromination of 4-methylphenol is a well-established method for producing 2-bromo-4-methylphenol. nih.gov The strong activating and ortho-directing effect of the hydroxyl group preferentially directs the bromine atom to the position adjacent to it. Various brominating agents can be employed, including molecular bromine (Br₂), or systems like hydrobromic acid with an oxidant (HBr/H₂O₂). rsc.org The choice of solvent is critical, with chlorinated hydrocarbons such as methylene (B1212753) dichloride or chloroform (B151607) being commonly used. nih.govrsc.org

To enhance regioselectivity, the reaction is often performed under controlled conditions. The main side reaction is the further bromination of the desired product to form 2,6-dibromo-4-methylphenol. nih.gov Continuous bromination processes have been developed to minimize this side reaction by ensuring that the generated 2-bromo-4-methylphenol does not come into contact with excess bromine, thereby improving the selectivity of mono-bromination. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield of 2-bromo-4-methylphenol and ensuring high purity. Key parameters that are manipulated include temperature, solvent, the molar ratio of reactants, and the use of catalysts.

Low temperatures, often in the range of -15°C to 10°C, are typically employed to control the reaction rate and reduce the formation of byproducts. nih.govrsc.org The molar ratio of bromine to p-cresol is carefully maintained close to stoichiometric (1:1) to favor mono-substitution. nih.gov For instance, using a molar ratio of bromine to p-cresol between 0.98 and 1.03 has been shown to be effective. nih.gov

The use of a Lewis acid catalyst, such as methanesulfonic acid, can promote the desired bromination. rsc.org The process generally involves dissolving 4-methylphenol in a suitable solvent and adding the brominating agent dropwise over several hours while maintaining a low temperature. rsc.orgrsc.org After the reaction is complete, a workup procedure involving washing to remove acids and distillation to recover the solvent is performed to isolate the final product. rsc.org Through careful optimization of these factors, high purity (>98%) and high yields (>99%) of 2-bromo-4-methylphenol can be achieved. rsc.org

Below is a table summarizing typical reaction conditions for the synthesis of the precursor:

Table 1: Optimized Reaction Conditions for 2-Bromo-4-methylphenol Synthesis
Parameter Condition Purpose Source
Starting Material 4-Methylphenol (p-cresol) Phenolic substrate nih.govrsc.org
Brominating Agent Bromine (Br₂) Electrophile source nih.govrsc.org
Solvent Methylene Dichloride Reaction medium nih.govrsc.org
Catalyst Methanesulfonic Acid (optional) Enhances electrophilicity rsc.org
Temperature -5°C to 10°C Controls reaction rate, minimizes side reactions rsc.org
Molar Ratio (Br₂:p-cresol) ~1:1 Favors mono-bromination nih.gov
Reaction Time 3 - 8 hours Allows for complete reaction rsc.org

Esterification Approaches for Diphenylacetate Formation

Once the 2-bromo-4-methylphenol precursor is obtained, the next stage is the formation of the ester linkage with a diphenylacetic acid moiety to yield 2-Bromo-4-methylphenyl diphenylacetate.

Traditional methods for ester formation can be applied here. The most common is the Fischer-Speier esterification, which involves reacting the alcohol (2-bromo-4-methylphenol) and the carboxylic acid (diphenylacetic acid) in the presence of a strong acid catalyst like sulfuric acid. youtube.com This reaction is reversible, and to drive the equilibrium towards the product ester, water must be removed as it is formed. youtube.com

Alternatively, a more reactive derivative of the carboxylic acid, such as an acid chloride (diphenylacetyl chloride), can be used. The reaction of the phenol (B47542) with the acid chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, is a standard and effective method for forming the ester bond.

Modern organic synthesis often favors milder and more efficient methods. The Steglich esterification is a prime example and is particularly well-suited for coupling sterically demanding substrates. organic-chemistry.org This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgyoutube.com

The mechanism involves the activation of the carboxylic acid (diphenylacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The DMAP catalyst then reacts with this intermediate to form an even more reactive acyl-pyridinium species ("active ester"). The phenol (2-bromo-4-methylphenol) then attacks this species to form the final ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. organic-chemistry.orgyoutube.com The mild, often room-temperature conditions of the Steglich esterification make it compatible with a wide range of functional groups and advantageous for preventing side reactions. rsc.orgjove.com

Table 2: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages Source
Fischer-Speier Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) Heat, water removal Simple reagents Harsh conditions, reversible youtube.com
Acid Chloride Phenol, Acid Chloride, Base (e.g., Pyridine) Often room temperature High reactivity, irreversible Acid chloride can be moisture-sensitive
Steglich Acid, Alcohol, DCC, DMAP Mild, room temperature High yields, good for hindered substrates DCC byproduct can be difficult to remove completely organic-chemistry.orgjove.com

Exploration of Chemical Reactivity and Functional Group Transformations

The structure of this compound features two primary sites for chemical transformation: the carbon-bromine bond on the aromatic ring and the ester linkage.

The aryl bromide functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govrsc.org These transformations allow for the elaboration of the molecular scaffold. Examples include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, replacing the bromine atom.

Stille Coupling: Reaction with an organotin reagent (R-SnBu₃) to achieve C-C bond formation. nih.gov

Buchwald-Hartwig Amination: Coupling with an amine (R-NH₂) to form a C-N bond, converting the aryl bromide to an arylamine. acs.org

The presence of the bromine atom also influences the electronic properties of the molecule, making the aromatic ring more electron-poor compared to the un-substituted analog. nih.gov

The diphenylacetate ester group is susceptible to hydrolysis, which cleaves the ester bond to regenerate the precursor phenol and diphenylacetic acid. This reaction can be catalyzed by either acid or base. libretexts.org Alkaline hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. The hydrolysis of sterically hindered esters, such as this one with its bulky diphenylacetate group, can be challenging and may require more forcing conditions. arkat-usa.orgchemicalforums.com However, mild methods using non-aqueous systems, such as NaOH in a mixture of methanol (B129727) and dichloromethane, have been developed to efficiently hydrolyze even crowded esters at room temperature. arkat-usa.orgresearchgate.net

Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond on the phenyl ring is a key site for a variety of synthetic transformations, offering a gateway to novel molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the aryl bromide can readily participate in several such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl compounds. libretexts.orgmdpi.com The general scheme for the Suzuki-Miyaura coupling involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the reaction of a bromo-substituted phenyl ring with various arylboronic acids using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can lead to the formation of diverse biaryl structures. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired products. mdpi.comnih.gov

Ullmann-type Couplings: Traditionally, the Ullmann reaction refers to the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org However, the term "Ullmann-type" has been expanded to include copper-catalyzed nucleophilic aromatic substitution reactions. organic-chemistry.org In the case of this compound, the aryl bromide can undergo coupling with various nucleophiles, such as amines, phenols, and thiols, in the presence of a copper catalyst. organic-chemistry.orgnih.gov These reactions are often carried out at elevated temperatures. nsf.gov The mechanism typically involves the formation of an organocopper intermediate. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalystKey Features
Suzuki-MiyauraOrganoboron Reagents (e.g., boronic acids)PalladiumHigh functional group tolerance, mild reaction conditions. libretexts.orgrsc.org
Ullmann-typeVarious nucleophiles (e.g., amines, phenols)CopperSuitable for forming C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov

Nucleophilic aromatic substitution (SNAAr) on simple aryl halides is generally challenging due to the electron-rich nature of the aromatic ring. libretexts.org However, the presence of activating groups, such as nitro groups, can facilitate this reaction. libretexts.orgmasterorganicchemistry.com For this compound, direct nucleophilic substitution of the bromide by a nucleophile is not a favored pathway under standard conditions. The mechanism for activated aryl halides typically involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.org The rate of reaction is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The activation of the carbon-bromine bond is the initial and often rate-determining step in many cross-coupling reactions. libretexts.org Studies on similar aryl bromides have shown that the C-Br bond can be activated by various transition metal catalysts, most notably palladium complexes. mdpi.comnih.gov This activation leads to the formation of an organometallic intermediate, which can then undergo further reactions. The efficiency of C-Br bond activation is influenced by factors such as the electronic properties of the aryl group and the nature of the catalyst and ligands employed. nih.gov

Chemical Transformations Involving the Ester Linkage

The diphenylacetate ester group in this compound provides another avenue for chemical modification, distinct from the reactivity of the aryl bromide.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with various alcohols would lead to the formation of different ester derivatives while retaining the 2-bromo-4-methylphenyl moiety. The use of solid acid catalysts, such as sulfonated silica, has been shown to be effective in promoting tandem transesterification-esterification reactions. researchgate.net

Reactivity Influenced by the Methyl Substituent on the Phenyl Ring

The presence and position of the methyl group on the phenyl ring of this compound significantly influence its chemical reactivity, particularly in electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing substituent, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.comreddit.comlibretexts.org

The synthetic route to this compound first involves the preparation of its precursor, 2-bromo-4-methylphenol. This intermediate is typically synthesized via the electrophilic bromination of p-cresol (4-methylphenol). quickcompany.ingoogle.comgoogle.com Various methods have been reported, often employing a brominating agent in a suitable solvent, sometimes with a Lewis acid catalyst to enhance selectivity. quickcompany.in

Table 1: Synthesis of 2-Bromo-4-methylphenol from p-Cresol

ReactantBrominating AgentSolventCatalystTemperature (°C)Yield (%)Reference
p-CresolBromineMethane sulfonic acidLewis Acid25-30~72 quickcompany.in
p-CresolBromineDichloromethane--5 to 10>98 google.com
p-CresolBromineToluene--20 to 10High google.com

Once 2-bromo-4-methylphenol is obtained, it can be esterified to yield the target compound. Phenols are generally less reactive towards esterification than aliphatic alcohols. libretexts.orgchemguide.co.uk Therefore, the reaction often requires more reactive derivatives of the carboxylic acid, such as an acid chloride or anhydride, rather than the carboxylic acid itself. For the synthesis of this compound, diphenylacetyl chloride would be a suitable reagent. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion (formed by treating the phenol with a base) attacks the electrophilic carbonyl carbon of the acid chloride.

General Reaction Scheme:

Bromination of p-Cresol: 2. Esterification of 2-bromo-4-methylphenol:

In the structure of this compound, the positions on the phenyl ring are influenced by three substituents: the diphenylacetate ester group, the bromine atom, and the methyl group.

Therefore, the positions C3 and C5 are the most likely sites for subsequent electrophilic attack, as they are activated by the methyl group and directed to by both the bromo and ester groups (in terms of position, not activation). Between C3 and C5, the C3 position is ortho to the bromine and meta to the ester, while the C5 position is para to the bromine and meta to the ester. Steric hindrance from the bulky diphenylacetate group and the bromine atom might favor substitution at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major ProductPredicted Minor Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)2-Bromo-4-methyl-5-nitrophenyl diphenylacetate2-Bromo-4-methyl-3-nitrophenyl diphenylacetateThe methyl group is the strongest activator, directing ortho/para. The C5 position is sterically less hindered than the C3 position.
Br₂/FeBr₃ (Bromination)2,5-Dibromo-4-methylphenyl diphenylacetate2,3-Dibromo-4-methylphenyl diphenylacetateSimilar to nitration, the directing effects favor substitution at C3 and C5. Steric factors likely favor C5.
SO₃/H₂SO₄ (Sulfonation)5-Bromo-2-(diphenylacetoxy)-4-methylbenzenesulfonic acid3-Bromo-2-(diphenylacetoxy)-4-methylbenzenesulfonic acidThe bulky sulfonyl group will preferentially add to the less sterically hindered C5 position.

This analysis highlights how the methyl substituent plays a crucial role in directing the chemo-selective derivatization of this compound, primarily by activating specific positions on the aromatic ring and overriding the deactivating effects of the other substituents to guide the regiochemical outcome of further reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. The combination of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offers a complementary view of these vibrations, governed by the principles of dipole moment changes and polarizability, respectively.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Bromo-4-methylphenyl diphenylacetate is expected to be dominated by the characteristic absorption bands of its functional groups. A strong, prominent band anticipated in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations from the multiple phenyl rings are expected to appear as a series of weaker bands above 3000 cm⁻¹. The presence of the methyl group would likely be confirmed by asymmetric and symmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively.

The C-O stretching vibrations of the ester linkage are expected to produce two distinct bands. The asymmetric C-O-C stretch, typically stronger, would likely be observed in the 1250-1200 cm⁻¹ range, while the symmetric stretch would appear at a lower frequency, between 1100-1000 cm⁻¹. The C-Br stretching vibration is anticipated to be found at lower wavenumbers, generally in the 600-500 cm⁻¹ region. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum would highlight vibrations involving changes in polarizability. The aromatic C=C stretching vibrations of the phenyl rings are expected to produce strong bands in the 1600-1400 cm⁻¹ region. The symmetric "breathing" modes of the aromatic rings would also be prominent in the Raman spectrum. The C-Br stretching vibration, while present in the IR, may also be observable in the Raman spectrum.

Comparative Analysis with Theoretically Computed Vibrational Spectra

In the absence of direct experimental data for this compound, theoretical calculations, such as those using Density Functional Theory (DFT), would be invaluable. dergipark.org.trresearchgate.net Such calculations for related molecules like 2,4'-dibromoacetophenone (B128361) and 2-Bromo-4-methylbenzonitrile have shown good correlation between computed and experimental spectra after applying appropriate scaling factors. dergipark.org.trresearchgate.net A theoretical study on the title compound would allow for the precise assignment of observed vibrational modes based on the Potential Energy Distribution (PED).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the protons. The protons on the two phenyl rings of the diphenylacetate moiety would likely appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The single proton of the diphenylacetate's methine group (CH) would be expected to produce a singlet at a characteristic downfield shift.

The protons on the 2-bromo-4-methylphenyl ring would exhibit distinct signals due to their specific chemical environments. The methyl group protons would likely appear as a singlet around δ 2.3 ppm. The aromatic protons on this ring would show a splitting pattern consistent with their positions relative to the bromo and ester substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. The aromatic carbons would generate a series of signals between δ 120-150 ppm. The ipso-carbon attached to the bromine atom would be influenced by the heavy atom effect, which can sometimes lead to an upfield shift compared to what electronegativity alone would suggest. researchgate.net The carbon of the methyl group is anticipated to have a signal in the upfield region, likely around δ 20-25 ppm.

Data Tables

As no direct experimental data for this compound has been reported, the following tables are predictive and based on the analysis of related compounds.

Table 1: Predicted FT-IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Methyl C-H Stretch~2960, ~2870
Ester C=O Stretch1735-1750
Aromatic C=C Stretch1600-1450
Asymmetric C-O-C Stretch1250-1200
Symmetric C-O-C Stretch1100-1000
C-Br Stretch600-500

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester C=O-170-175
Diphenylacetate Aromatic C-H7.2-7.5 (multiplet)125-140
Diphenylacetate Methine C-HSinglet-
2-Bromo-4-methylphenyl Aromatic C-HDistinct multiplets120-150
Methyl C-H~2.3 (singlet)20-25

An extensive search for scientific literature and data repositories has revealed no specific experimental data for the compound This compound corresponding to the advanced analytical techniques requested in the provided outline. There are no available research findings or data for the two-dimensional NMR spectroscopy (COSY, HSQC, HMBC), mass spectrometry (ESI-MS, HRMS, LC-MS), or single-crystal X-ray diffraction of this particular molecule.

While information exists for potential precursors, such as 2-bromo-4-methylphenol (B149215), and for compounds with some structural similarities, the strict requirement to focus solely on "this compound" and to include detailed research findings and data tables cannot be met without resorting to speculation or including data for other compounds, which is explicitly forbidden by the instructions.

Therefore, it is not possible to generate the requested article with the specified content and level of detail. The scientific community has not published research on the advanced spectroscopic and crystallographic characterization of this compound that would be necessary to fulfill this request accurately and without hallucination.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available information for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic characterization and structural elucidation, no specific crystallographic data, which is essential for a detailed analysis of its solid-state properties, could be located in the public domain.

The inquiry sought to construct a detailed article focusing on the specific structural features of this compound, adhering to a rigorous outline that included its crystal system, space group, molecular conformation, and the intricate network of intermolecular interactions. These analyses are critically dependent on experimental data obtained from techniques such as single-crystal X-ray diffraction.

The intended investigation was to cover the following specific areas:

Elucidation of Crystal System and Space Group: Determining the fundamental symmetry and repeating unit of the crystal lattice.

Analysis of Molecular Conformation and Bond Parameters: Examining the three-dimensional arrangement of atoms, as well as the lengths and angles of chemical bonds within the molecule.

Investigation of Intermolecular Interactions and Crystal Packing: Understanding how individual molecules of the compound arrange themselves in the solid state. This includes a detailed look at:

Hydrogen Bonding Networks: Specifically, the presence and geometry of C-H...O and potential O-H...N interactions.

π-π Stacking Interactions: The parallel arrangement of aromatic rings.

C-H...π Interactions: The interaction of a carbon-hydrogen bond with an aromatic ring.

Hirshfeld Surface Analysis: A modern computational method to visualize and quantify intermolecular interactions within a crystal.

The absence of foundational crystallographic data for this compound makes it impossible to provide a scientifically accurate and detailed discussion on these specific structural aspects. While general principles of chemical bonding and intermolecular forces apply to all molecules, a specific and authoritative analysis as requested cannot be performed without the relevant experimental results.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to fulfill the detailed structural investigation outlined. Until such studies are conducted and published, a comprehensive article on its specific solid-state chemistry remains unachievable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy. The following sections detail the application of DFT to analyze 2-Bromo-4-methylphenyl diphenylacetate.

The initial step in computational analysis involves geometry optimization, a process to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would be performed using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The analysis of the electronic structure provides a map of the electron distribution, which is fundamental to understanding the molecule's properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT geometry optimization.)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (carbonyl)1.21
Bond Length (Å)C-O (ester)1.36
Bond Length (Å)C-Br1.90
Bond Angle (°)O=C-O (ester)123.5
Bond Angle (°)C-C-Br (aromatic)119.8
Dihedral Angle (°)C-O-C-C (ester linkage)178.5

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: Values are illustrative examples derived from DFT calculations.)

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.85
ELUMO (Lowest Unoccupied Molecular Orbital)-1.72
Energy Gap (ΔE = ELUMO - EHOMO)5.13

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MESP surface would reveal the most negative potential around the oxygen atoms of the carbonyl group, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential, likely near the hydrogen atoms, would indicate sites susceptible to nucleophilic attack. researchgate.net

Table 3: Selected NBO Second-Order Perturbation Analysis for this compound (Note: This table presents hypothetical donor-acceptor interactions and their stabilization energies.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O1) [carbonyl]π(C-O) [ester]35.8
LP(O2) [ester ether]π(Aryl Ring)28.2
π(Aryl Ring 1)π(Aryl Ring 2)5.4
π(C=O)σ(C-O)2.1

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / (2η)

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Calculated Global Reactivity Parameters for this compound (Note: Values are calculated based on the illustrative energies from Table 2.)

ParameterValue (eV)
Electronegativity (χ)4.285
Chemical Hardness (η)2.565
Chemical Softness (S)0.195

Spectroscopic Property Prediction and Correlation

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. DFT calculations can be used to simulate vibrational spectra, including Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling to correct for systematic errors, can be correlated with experimentally obtained spectra. This correlation is essential for the definitive assignment of vibrational modes and for confirming the molecular structure of the synthesized compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to further validate the structure of this compound.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei within a molecule, which are then converted into chemical shifts.

A comprehensive search of scientific literature and databases did not yield specific studies on the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. Therefore, a data table of predicted chemical shifts for this compound cannot be provided at this time.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)

Theoretical UV-Visible Absorption Spectra

Theoretical UV-Visible absorption spectra, often calculated using Time-Dependent Density Functional Theory (TD-DFT), offer insights into the electronic transitions within a molecule. These calculations can predict the absorption maxima (λmax) and oscillator strengths, which are crucial for understanding the compound's interaction with light.

Specific theoretical studies on the UV-Visible absorption spectrum of this compound could not be located in the surveyed literature. Consequently, a data table of theoretical absorption maxima for this compound is not available.

Table 2: Theoretical UV-Visible Absorption Data for this compound

Electronic Transition Calculated λmax (nm) Oscillator Strength (f)

Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.

Transition State Analysis for Key Transformations

Transition state analysis is a computational method used to identify the geometry and energy of the transition state, which is the highest point on the reaction coordinate. This analysis is fundamental to understanding the kinetics and mechanism of a chemical reaction. A search of the literature did not reveal any studies on the transition state analysis for key transformations involving this compound.

Energy Profile Diagrams and Reaction Coordinate Determination

Energy profile diagrams, constructed from computational data, visualize the energy changes that occur as reactants are converted into products. These diagrams, along with the determination of the reaction coordinate, provide a detailed picture of the reaction mechanism. No specific energy profile diagrams or reaction coordinate determinations for reactions involving this compound were found in the available scientific literature.

Advanced Computational Methods for Molecular Interactions (e.g., AIM analysis)

The Atoms in Molecules (AIM) theory is a quantum mechanical method that analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions within a molecule. This method provides deep insights into the topology of molecular electron density. Despite its utility, no AIM analysis or other advanced computational studies on the molecular interactions of this compound have been reported in the searched literature.

Advanced Analytical and Methodological Developments

Chromatographic Method Development and Validation

There are no published studies detailing the development or validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specifically for the separation, identification, or quantification of 2-Bromo-4-methylphenyl diphenylacetate. General HPLC methods for other bromophenolic compounds have been developed, but these cannot be directly attributed to the target molecule. researchgate.net

Thermal Analysis Techniques for Stability Assessment (e.g., TG/DTA, DSC)

Information regarding the thermal stability of this compound is not available in the scientific literature. No studies utilizing techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), or Differential Scanning Calorimetry (DSC) to assess its decomposition temperature, melting point, or other thermal characteristics have been reported. Thermal rearrangement studies have been conducted on other phenyl-substituted acetals, but not on the specific compound of interest. researchgate.net

Photoconductivity Studies and Optoelectronic Properties

There is no available research on the photoconductivity or optoelectronic properties of this compound. Investigations into its potential as a photoactive material, including its response to light and its electrical conductivity under illumination, have not been documented. While the optoelectronic properties of materials like iridium complexes with bromo-substituted ligands have been explored, this data is not applicable to this compound. nih.gov

Chemical Etching Studies for Crystal Perfection

No literature exists on the growth of single crystals of this compound or any subsequent chemical etching studies to analyze crystal perfection or defects. While crystal structure analysis and Hirshfeld surface analysis are common for characterizing new compounds, no such data has been published for this compound. nih.govnih.gov

Strategic Utility and Research Applications in Organic Synthesis

Exploration as a Precursor for Complex Organic Molecules

The 2-bromo-4-methylphenyl moiety within 2-bromo-4-methylphenyl diphenylacetate serves as a valuable precursor for the synthesis of more complex organic molecules. Bromoaryl compounds are widely utilized in the construction of intricate molecular frameworks, including those found in bioactive compounds and functional materials. nih.govnih.gov The bromine atom acts as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. brynmawr.edu

For instance, bromoaryl precursors are integral to the synthesis of various pharmaceuticals and agrochemicals. nih.gov The strategic placement of the bromine atom at the 2-position and the methyl group at the 4-position on the phenyl ring allows for regioselective transformations, guiding the assembly of target molecules with precise control over substitution patterns. This is particularly crucial in the synthesis of complex natural products and their analogues, where specific substitution is often key to biological activity. researchgate.net The diphenylacetate portion of the molecule could potentially be hydrolyzed to the corresponding phenol (B47542), which can then be used in further synthetic transformations, or the ester itself could be involved in reactions.

The utility of bromo-substituted compounds as precursors is exemplified in the synthesis of bioactive benzohydrazide (B10538) derivatives, where the bromo-aryl unit is a key starting material. nih.gov Similarly, the synthesis of artificial macrocycles, a compound class of increasing interest for targeting challenging biological targets like protein-protein interactions, often relies on building blocks that can be readily functionalized, a role for which bromoaryl compounds are well-suited. nih.gov

Role as a Building Block in Multi-Step Synthesis

In the context of multi-step synthesis, this compound can function as a key building block, providing a pre-functionalized aromatic ring that can be incorporated into a larger molecular structure. The bromine atom allows for its use in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. youtube.com These reactions enable the formation of new carbon-carbon bonds, allowing for the extension of the molecular framework.

An analogous compound, 2-bromo-4-methylpropiophenone, serves as a critical intermediate in the synthesis of 4-methylmethcathinone (mephedrone). chemicalbook.com In this multi-step process, the bromo-substituted aromatic ketone undergoes further reactions to introduce the final amine functionality. chemicalbook.com This highlights how a bromo-aryl core can be carried through a synthetic sequence and transformed at a later stage. Similarly, this compound could be envisioned as a building block where the bromine atom is retained for a late-stage coupling reaction after modifications to the ester portion or other parts of a larger molecule.

Investigation of its Potential in Specific Reaction Classes

The unique combination of functional groups in this compound suggests its potential, or the potential of its derivatives, for investigation in several named reaction classes.

Favorskii Rearrangement: The classic Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. nrochemistry.comyoutube.comwikipedia.org Since this compound is not an α-halo ester (the bromine is on the aryl ring), it would not undergo a classic Favorskii rearrangement. However, the related quasi-Favorskii rearrangement can occur with ketones that lack enolizable α-hydrogens. nrochemistry.comharvard.edu While not directly applicable to the ester itself, if the diphenylacetate group were to be converted to a diphenylacetyl group (a ketone), the resulting α-aryl ketone would also not have enolizable α-hydrogens, making a quasi-Favorskii type reaction a theoretical possibility under specific basic conditions. harvard.edu

Halogen Exchange: The bromine atom on the aromatic ring can potentially undergo halogen exchange reactions. For instance, treatment with a source of iodide, often in the presence of a copper catalyst, can convert aryl bromides to aryl iodides. wikipedia.org This transformation can be useful as aryl iodides are often more reactive in certain cross-coupling reactions.

Perkow Reaction: The Perkow reaction is a reaction between a trialkyl phosphite (B83602) and an α-haloketone to yield a vinyl phosphate. nih.gov As this compound is an ester and not an α-haloketone, it would not be a substrate for the Perkow reaction.

Darzen Condensation: The Darzen condensation involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester. nih.gov Again, since the title compound is not an α-halo ester, it would not participate in a Darzen condensation as the halo-ester component.

Decarboxylative Halogenation and Coupling in Analogous Systems: While the direct decarboxylative halogenation of the ester is not a typical reaction, the broader field of decarboxylative coupling reactions is highly relevant. wikipedia.orgnih.gov Carboxylic acids, which are precursors to esters, can undergo decarboxylative cross-coupling with aryl halides. wikipedia.org It is conceivable that under certain catalytic conditions, the diphenylacetate ester could be cleaved, and the resulting carboxylate could participate in such coupling reactions. More directly, the bromo-aryl moiety of the molecule is a prime candidate for participating in decarboxylative coupling reactions where it acts as the aryl halide partner, coupling with a variety of carboxylic acids. nih.govchu-lab.orgnih.gov

Reaction ClassApplicability to this compound
Favorskii RearrangementNot directly applicable; quasi-Favorskii is a remote possibility for ketone derivatives. nrochemistry.comharvard.edu
Halogen ExchangePotentially applicable to the bromo-aryl group. wikipedia.org
Perkow ReactionNot applicable. nih.gov
Darzen CondensationNot applicable. nih.gov
Decarboxylative CouplingThe bromo-aryl group can act as a coupling partner. nih.govchu-lab.orgnih.gov

Structure-Reactivity Relationship Studies through Analogous Derivatives

The study of structure-reactivity relationships (SAR) is crucial for understanding and optimizing chemical reactions. For this compound, the electronic and steric effects of the bromo, methyl, and diphenylacetate groups can be systematically studied through the synthesis and evaluation of analogous derivatives.

For instance, in a series of substituted ketamine esters, the nature and position of substituents on the aromatic ring were found to significantly influence their biological activity. mdpi.com Halogen substituents, such as chlorine, were generally well-tolerated, while strongly electron-withdrawing groups like trifluoromethyl sometimes led to less effective analogues. mdpi.com The position of the substituent also played a key role, with 2- and 3-substituted compounds often showing higher activity than their 4-substituted counterparts. mdpi.com Such studies on derivatives of this compound could provide valuable insights into how the interplay of the bromo and methyl groups influences its reactivity in, for example, palladium-catalyzed cross-coupling reactions.

In the context of bioactive compounds, SAR studies on 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole derivatives showed that halogen substitution on an aromatic ring was more potent than alkyl substitution in certain assays. nih.gov This underscores the significant impact that a bromine atom, such as the one in the title compound, can have on the properties of a molecule. The steric bulk of the diphenylacetate group would also be expected to influence the accessibility of the bromine atom to a catalyst, potentially affecting reaction rates and yields in transformations at this position.

SubstituentPotential Influence on Reactivity
2-Bromo groupElectronic-withdrawing, provides a site for cross-coupling. nih.gov
4-Methyl groupElectron-donating, can influence the electronic properties of the aromatic ring.
Diphenylacetate groupSteric bulk may hinder reactions at the 2-position; can be a leaving group in certain reactions.

Design and Synthesis of Derivatives for Methodological Development

The scaffold of this compound can be used as a starting point for the design and synthesis of new derivatives aimed at developing novel synthetic methodologies. The presence of multiple functional groups allows for a variety of modifications. For example, the diphenylacetate ester could be replaced with other ester groups to modulate solubility and reactivity. The bromo and methyl groups on the aromatic ring could also be varied.

The development of new ligands for catalysis is an area where such derivatives could be valuable. For instance, the synthesis of chiral ligands for enantioselective palladium-catalyzed cross-coupling reactions often involves the use of functionalized aryl building blocks. nih.gov Derivatives of this compound could be envisioned as precursors to new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, where the substitution pattern on the aromatic ring could be fine-tuned to optimize catalytic activity and selectivity.

Furthermore, the development of new synthetic methods often involves the use of novel substrates to test the scope and limitations of a new transformation. mdpi.com A library of derivatives of this compound, with variations in the ester group and the substitution on the aromatic ring, could serve as a useful toolkit for chemists developing new catalytic systems for C-C and C-heteroatom bond formation. The synthesis of libraries of complex molecules, such as macrodiolides from hydroxy esters, demonstrates the power of using well-defined building blocks for the rapid generation of chemical diversity. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.